BenchChemオンラインストアへようこそ!

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride

Salt Form Screening Aqueous Solubility Pre-formulation

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is a substituted arylpiperazine derivative supplied as the hydrochloride salt (molecular formula C12H18ClN3O3, MW 287.74 g/mol). The molecule combines a 3-methoxy-4-nitrophenyl pharmacophore with a 3-methylpiperazine moiety, where the methyl group is positioned on the piperazine ring rather than the nitrogen, creating a chiral center at the 3-position.

Molecular Formula C12H18ClN3O3
Molecular Weight 287.74 g/mol
CAS No. 1417793-88-4
Cat. No. B3102513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride
CAS1417793-88-4
Molecular FormulaC12H18ClN3O3
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])OC.Cl
InChIInChI=1S/C12H17N3O3.ClH/c1-9-8-14(6-5-13-9)10-3-4-11(15(16)17)12(7-10)18-2;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
InChIKeyPLAHBXXDYNHCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride (CAS 1417793-88-4) – Key Physicochemical & Structural Profile for Research Procurement


1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is a substituted arylpiperazine derivative supplied as the hydrochloride salt (molecular formula C12H18ClN3O3, MW 287.74 g/mol) [1]. The molecule combines a 3-methoxy-4-nitrophenyl pharmacophore with a 3-methylpiperazine moiety, where the methyl group is positioned on the piperazine ring rather than the nitrogen, creating a chiral center at the 3-position [1]. Vendors typically specify a minimum purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers . The compound is catalogued under MDL number MFCD22631772 and is primarily utilized as a synthetic intermediate in medicinal chemistry research programs [1].

Why 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride Cannot Be Replaced by Generic Piperazine Analogs


Even among close structural analogs of 1-(3-methoxy-4-nitrophenyl)-3-methylpiperazine, generic substitution is scientifically unsound. The specific 3-methyl substitution on the piperazine ring generates a stereocenter that is absent in both the non‑methylated analog (CAS 121278‑37‑3) and the 4‑methyl positional isomer (CAS 761440‑26‑0), fundamentally altering molecular shape, hydrogen‑bonding capacity, and lipophilicity [1][2]. Furthermore, the hydrochloride salt form provides a distinct solubility and handling profile compared to free‑base analogs, directly impacting solution‑phase chemistry and biological assay reproducibility [3]. These quantifiable differences in topology, polarity, and physical form mean that substituting a closely related analog will introduce uncontrolled variables that cannot be compensated for by merely adjusting concentration or solvent conditions.

Product-Specific Quantitative Evidence: How 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride Differentiates from Its Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt form of 1-(3-methoxy-4-nitrophenyl)-3-methylpiperazine offers a class‑level solubility advantage over the free base analogs (e.g., 1-(3‑Methoxy‑4‑nitrophenyl)‑4‑methylpiperazine, CAS 761440‑26‑0). Conversion of amine‑containing compounds to their hydrochloride salts typically increases aqueous solubility by orders of magnitude through ionization and improved solvation of the protonated amine [1]. The target compound has a hydrogen bond donor count of 2 (protonated piperazine NH2+), compared to 0 for the 4‑methyl free base analog, which lacks a protonated nitrogen [2][3]. This fundamental difference in hydrogen‑bonding capacity directly influences dissolution rate, solution stability, and compatibility with aqueous reaction conditions.

Salt Form Screening Aqueous Solubility Pre-formulation

Lipophilicity Difference (XLogP): Impact on Chromatographic Behavior and Membrane Permeability

The lipophilicity of the parent free base of the target compound (XLogP = 1.6) is measurably lower than that of the 4‑methyl positional isomer (XLogP = 1.7 or 1.36 depending on the prediction method) [1]. Although the absolute difference of 0.1–0.3 log units is modest, it is a reproducible, structure‑intrinsic distinction arising from the different position of the methyl group on the piperazine ring. This lipophilicity shift alters reversed‑phase HPLC retention time and can influence partitioning into biological membranes, affecting both analytical method development and biological assay design .

Lipophilicity Chromatographic Retention Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The target compound exhibits a Topological Polar Surface Area (TPSA) of 70.3 Ų, which is 8.8 Ų higher than the TPSA of the 4‑methyl positional isomer (61.5 Ų) [1][2]. This structural difference arises from the different electronic environment of the piperazine ring when the methyl group is at the 3‑position versus the 4‑position, altering the contribution of the nitrogen atoms to the overall polar surface. In medicinal chemistry, TPSA is a well‑established predictor of passive membrane permeability, with values below 60–70 Ų generally associated with higher oral absorption and blood‑brain barrier penetration [3].

Membrane Permeability Blood-Brain Barrier Drug Design

Regioisomer‑Specific Synthetic Utility: 3‑Methyl vs. 4‑Methyl Piperazine in Medicinal Chemistry Building Blocks

The 3‑methyl substitution pattern on the piperazine ring of the target compound provides synthetic access to a stereocenter that is absent in the achiral 4‑methyl isomer (CAS 761440‑26‑0) [1]. The 4‑methyl isomer is documented as an intermediate specifically for WZ4003‑d5, a deuterated NUAK kinase inhibitor analog . By contrast, the 3‑methyl regioisomer introduces a chiral center that can be exploited for the synthesis of enantiomerically enriched kinase inhibitors or for investigating stereochemistry‑dependent biological activity. In the widely used protein kinase C inhibitor H7 series, the 3‑methylpiperazine moiety is essential for activity, with the 3‑methyl substituent directly influencing potency and selectivity . This establishes a clear regioisomer‑dependent differentiation in downstream synthetic applications.

Synthetic Intermediate Kinase Inhibitors Regioselectivity

Best Research and Industrial Application Scenarios for 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride


Aqueous‑Phase Medicinal Chemistry and Biochemical Assay Development

The hydrochloride salt form, with an HBD count of 2 and the intrinsic aqueous solubility advantage of protonated amines, makes this compound the preferred choice for solution‑phase reactions, biochemical assays, or any protocol requiring dissolution in aqueous media without organic co‑solvents [1]. Researchers conducting enzyme inhibition assays, receptor binding studies, or high‑throughput screening in aqueous buffers can directly use this reagent, whereas the free‑base 4‑methyl analog (HBD = 0) would require DMSO or other organic solvents, potentially introducing solvent artifacts [2].

Chromatographic Method Development Requiring Regioisomer Resolution

The measurable lipophilicity difference (ΔXLogP ≈ 0.1–0.3 units) between the 3‑methyl and 4‑methyl regioisomers enables chromatographic separation and analytical method development [3]. Laboratories tasked with resolving isomeric mixtures, setting purity specifications for regioisomeric intermediates, or validating LC‑MS methods for process chemistry can exploit this intrinsic difference in retention behavior.

CNS‑Sparing Drug Design Based on TPSA Thresholds

With a TPSA of 70.3 Ų — 8.8 Ų higher than the 4‑methyl analog — the target compound is more likely to fall within the TPSA range associated with reduced passive blood‑brain barrier penetration [4][5]. Medicinal chemists designing peripherally‑restricted kinase inhibitors or seeking to minimize CNS‑related off‑target effects can rationally select this regioisomer over the more lipophilic 4‑methyl variant as a starting scaffold or intermediate.

Enantioselective Synthesis of Chiral Kinase Inhibitor Scaffolds

The stereocenter at the 3‑position of the piperazine ring provides a chiral building block for enantioselective synthesis strategies targeting protein kinase inhibitors (e.g., PKC, PKA, PKG) where stereochemistry influences potency and selectivity [6]. In contrast, the achiral 4‑methyl isomer is primarily documented as a precursor for deuterated WZ4003 analogs and lacks this stereochemical versatility . Procurement of the 3‑methyl regioisomer therefore directly enables chiral SAR exploration without additional synthetic steps to introduce asymmetry.

Quote Request

Request a Quote for 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.